molecular formula C12H18N2 B11810743 2-(1-Ethylpyrrolidin-2-yl)-3-methylpyridine

2-(1-Ethylpyrrolidin-2-yl)-3-methylpyridine

Cat. No.: B11810743
M. Wt: 190.28 g/mol
InChI Key: QSYLOIFKXQIZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethylpyrrolidin-2-yl)-3-methylpyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpyrrolidin-2-yl)-3-methylpyridine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction proceeds through a series of steps, including esterification, cyclization, and reduction, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpyrrolidin-2-yl)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(1-Ethylpyrrolidin-2-yl)-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethylpyrrolidin-2-yl)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.

    Pyridine: The parent compound with a six-membered nitrogen-containing ring.

    Nicotine: A naturally occurring alkaloid with a similar pyridine-pyrrolidine structure.

Uniqueness

2-(1-Ethylpyrrolidin-2-yl)-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-(1-ethylpyrrolidin-2-yl)-3-methylpyridine

InChI

InChI=1S/C12H18N2/c1-3-14-9-5-7-11(14)12-10(2)6-4-8-13-12/h4,6,8,11H,3,5,7,9H2,1-2H3

InChI Key

QSYLOIFKXQIZDU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=C(C=CC=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.